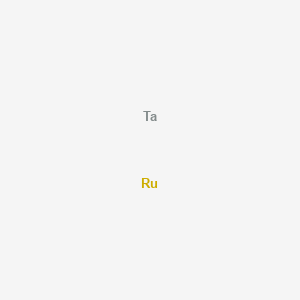

Gallium;manganese

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gallium manganese is a compound formed by the combination of gallium and manganese Gallium is a post-transition metal with the atomic number 31, known for its low melting point and unique properties Manganese, on the other hand, is a transition metal with the atomic number 25, known for its hardness and brittleness

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gallium manganese compounds can be synthesized through various methods. One common method involves the coprecipitation of gallium and manganese salts, followed by annealing. For instance, manganese-gallium samples with cation ratios of manganese to gallium (1:2, 1.5:1.5, and 2:1) can be synthesized by coprecipitation and subsequent annealing in air at temperatures ranging from 600°C to 1200°C . The annealing process leads to the formation of different phases, including spinels and simple oxides.

Industrial Production Methods: Industrial production of gallium manganese compounds typically involves high-temperature processes and precise control of reaction conditions. The use of advanced techniques such as powder X-ray diffraction (XRD), transmission electron microscopy (TEM), and Brunauer-Emmett-Teller (BET) methods helps in characterizing the physicochemical properties of the synthesized compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Gallium manganese compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, gallium reacts with chlorine gas to form gallium trichloride, while manganese can form various oxides depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of gallium manganese compounds include chlorine gas, bromine, and iodine. The reactions typically occur under controlled temperatures and pressures to ensure the formation of desired products .

Major Products Formed: The major products formed from the reactions of gallium manganese compounds include gallium trichloride, gallium bromide, and gallium iodide. These products have significant applications in various fields, including electronics and materials science .

Wissenschaftliche Forschungsanwendungen

Gallium manganese compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, gallium compounds have shown promise as antimicrobial agents due to their ability to mimic iron and disrupt bacterial metabolism . Additionally, gallium manganese compounds are used in the development of semiconductors and other electronic devices .

Wirkmechanismus

The mechanism of action of gallium manganese compounds involves the replacement of iron in redox enzymes, effectively inhibiting bacterial growth by targeting multiple iron/heme-dependent biological processes . This unique mechanism makes gallium manganese compounds effective antimicrobial agents and highlights their potential in medical applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to gallium manganese include gallium arsenide, gallium phosphide, and gallium antimonide. These compounds share some properties with gallium manganese, such as their semiconducting properties and applications in electronics .

Uniqueness: What sets gallium manganese apart from these similar compounds is its unique combination of properties from both gallium and manganese

Eigenschaften

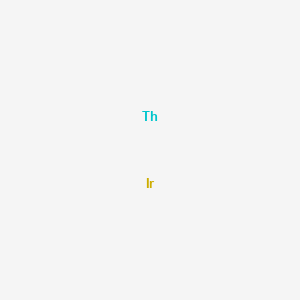

Molekularformel |

GaMn |

|---|---|

Molekulargewicht |

124.661 g/mol |

IUPAC-Name |

gallium;manganese |

InChI |

InChI=1S/Ga.Mn |

InChI-Schlüssel |

VFLRPJJARDQRAC-UHFFFAOYSA-N |

Kanonische SMILES |

[Mn].[Ga] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)